1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a unique combination of functional groups, including a benzodioxole, a thiadiazole, and a piperidine ring
Preparation Methods
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route starts with the preparation of the benzodioxole and thiadiazole intermediates, followed by their coupling with the piperidine ring. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents under appropriate conditions. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium on carbon. .
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can be compared with other similar compounds, such as:
1-(2H-1,3-benzodioxole-5-carbonyl)piperazine: This compound shares the benzodioxole moiety but differs in the piperazine ring, leading to different chemical and biological properties.
2H-1,3-benzodioxole-5-carbonyl chloride: This compound is a precursor in the synthesis of various benzodioxole derivatives and has different reactivity due to the presence of the chloride group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-27-17-5-3-2-4-16(17)21-24-23-20(30-21)14-8-10-25(11-9-14)22(26)15-6-7-18-19(12-15)29-13-28-18/h2-7,12,14H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESKZXOVHLRTMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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